![molecular formula C8H5ClO3 B1632146 2-Chloro-5-formylbenzoic acid CAS No. 1206625-81-1](/img/structure/B1632146.png)
2-Chloro-5-formylbenzoic acid
Overview
Description
2-Chloro-5-formylbenzoic acid is a chemical compound with the molecular weight of 184.58 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of 2-Chloro-5-formylbenzoic acid is C8H5ClO3 . The InChI code is 1S/C8H5ClO3/c9-7-2-1-5 (4-10)3-6 (7)8 (11)12/h1-4H, (H,11,12) .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Chloro-5-formylbenzoic acid is instrumental in synthesizing various heterocyclic compounds. For instance, it facilitates the synthesis of 5H-phthalazino[1,2-b]quinazoline and isoindolo[2,1-a]quinazoline derivatives in ionic liquids catalyzed by iodine, with the product type dependent on the reactant's steric effect (Rong-Zhang Jin et al., 2016). Additionally, transformations of 2-formylbenzoic acid provide direct access to heterocyclic compounds like phthalides and isoindolinones (Dominik Niedek et al., 2016).
Application in Organic Synthesis
This chemical plays a vital role in organic synthesis. For example, it's used in the efficient preparation of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives, forming multiple bonds and functional groups in a single synthetic step (Ebrahim Soleimani & Mohsen Zainali, 2011). Moreover, 2-formylbenzoic acid is a key intermediate in the scale-up synthesis of biologically significant compounds (M. Seto et al., 2019).
Versatility in Solid-State Chemistry
2-Chloro-5-formylbenzoic acid shows remarkable versatility in solid-state chemistry. For instance, it's used in the synthesis of molecular salts/cocrystals with antiviral properties and significance in halogen bond interactions (Madhavi Oruganti et al., 2017). Its derivatives exhibit distinct packing arrangements and hydrogen bonding patterns in their polymorphic forms (R. Montis et al., 2012).
Biomedical Research
In the biomedical domain, 2-Chloro-5-formylbenzoic acid derivatives have been studied for their antimicrobial activity, especially against Gram-positive bacteria (E. Piscopo et al., 1984). These findings suggest potential applications in developing new antimicrobial agents.
Safety and Hazards
The safety information for 2-Chloro-5-formylbenzoic acid includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
2-chloro-5-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPQDSYAPSZCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-formylbenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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